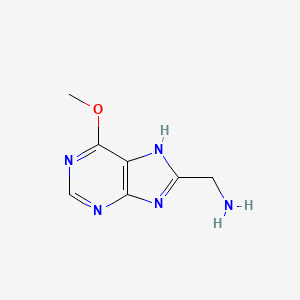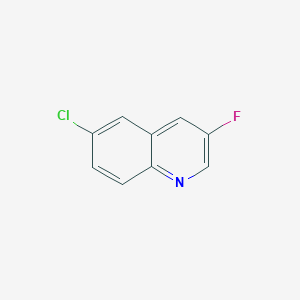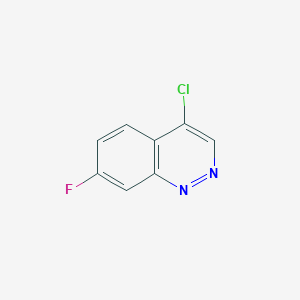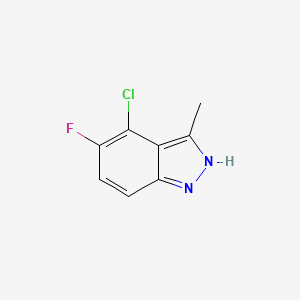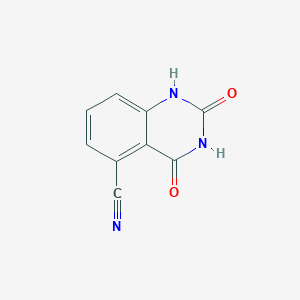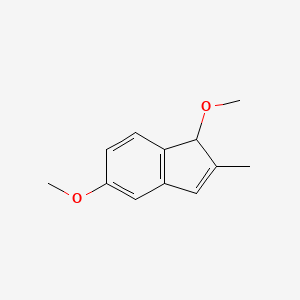
8-Isopropyl-1H-purin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropil-1H-purin-6(7H)-ona es un derivado de purina. Las purinas son compuestos orgánicos aromáticos heterocíclicos que desempeñan funciones cruciales en la bioquímica, particularmente como componentes de los nucleótidos en el ADN y el ARN. Este compuesto específico presenta un grupo isopropilo unido al anillo de purina, que puede influir en sus propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Isopropil-1H-purin-6(7H)-ona generalmente implica la alquilación de un precursor de purina. Un método común es la reacción de 6-cloropurina con isopropilamina en condiciones básicas. La reacción procede de la siguiente manera:
Material de partida: 6-cloropurina
Reactivo: Isopropilamina
Condiciones: Condiciones básicas, a menudo utilizando una base como hidróxido de sodio o carbonato de potasio
Producto: 8-Isopropil-1H-purin-6(7H)-ona
Métodos de producción industrial
Los métodos de producción industrial para 8-Isopropil-1H-purin-6(7H)-ona pueden involucrar rutas sintéticas similares, pero a mayor escala. El proceso estaría optimizado para rendimiento, pureza y rentabilidad. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas, como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
8-Isopropil-1H-purin-6(7H)-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar el anillo de purina o el grupo isopropilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en posiciones del anillo de purina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en el anillo de purina.
Aplicaciones Científicas De Investigación
8-Isopropil-1H-purin-6(7H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas como enzimas y ácidos nucleicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo actividades antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 8-Isopropil-1H-purin-6(7H)-ona implica su interacción con dianas moleculares como enzimas o receptores. El grupo isopropilo puede influir en la afinidad de unión y especificidad del compuesto. El anillo de purina puede participar en enlaces de hidrógeno e interacciones π-π, que son cruciales para su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
8-Metil-1H-purin-6(7H)-ona: Estructura similar, pero con un grupo metilo en lugar de un grupo isopropilo.
8-Etil-1H-purin-6(7H)-ona: Estructura similar, pero con un grupo etilo en lugar de un grupo isopropilo.
8-Propil-1H-purin-6(7H)-ona: Estructura similar, pero con un grupo propilo en lugar de un grupo isopropilo.
Unicidad
8-Isopropil-1H-purin-6(7H)-ona es única debido a la presencia del grupo isopropilo, que puede influir en su reactividad química y actividad biológica. Esto lo hace distinto de otros derivados de purina y potencialmente útil en varias aplicaciones.
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
8-propan-2-yl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-4(2)6-11-5-7(12-6)9-3-10-8(5)13/h3-4H,1-2H3,(H2,9,10,11,12,13) |
Clave InChI |
CZKBGEOHCCZULP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(N1)C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


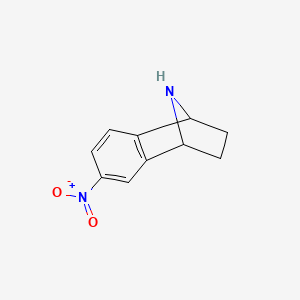

![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)

